molecular formula C16H24N2O B14889471 10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane

10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane

Cat. No.: B14889471
M. Wt: 260.37 g/mol
InChI Key: TZNMMQIVVAKUOC-UHFFFAOYSA-N
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Description

10-Benzyl-7-oxa-3,10-diazaspiro[56]dodecane is a spiro compound characterized by a unique structure that includes a benzyl group, an oxa (oxygen) bridge, and diazaspiro (nitrogen-containing spiro) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzylamine derivative with an epoxide can lead to the formation of the spiro compound through nucleophilic substitution and ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spiro ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane
  • 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one

Uniqueness

10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This differentiates it from similar compounds that may lack the benzyl group or have different substituents, leading to variations in reactivity and application potential.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

10-benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane

InChI

InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-18-11-8-16(19-13-12-18)6-9-17-10-7-16/h1-5,17H,6-14H2

InChI Key

TZNMMQIVVAKUOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CCO2)CC3=CC=CC=C3

Origin of Product

United States

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